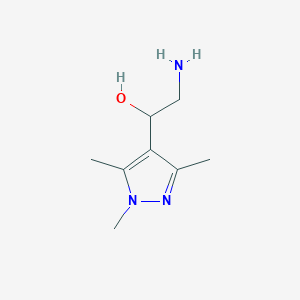

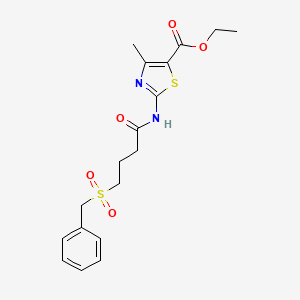

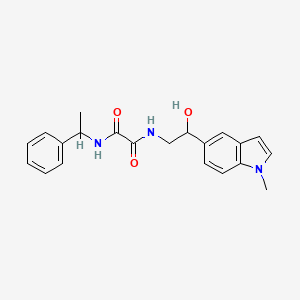

2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . Pyrazole is another five-membered heterocycle containing two nitrogen atoms, extensively found as a core framework in a huge library of heterocyclic compounds .

Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . For pyrazole derivatives, there are several synthetic approaches, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazole has a similar structure, with two nitrogen atoms in the five-membered ring .Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Pyrazole derivatives also exhibit a broad spectrum of physical, chemical and biological characteristics .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Pyrazole derivatives also demonstrate a broad spectrum of physical, chemical and biological characteristics .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Aminocyanation and Alkylation

The aminocyanation of α,β-unsaturated cyclic enones using lithium trimethylsilyldiazomethane has been developed, leading to α-amino ketones through a formal dipolar cycloaddition and subsequent protonolytic N-N bond cleavage. This method provides a route to structurally complex α-amino ketones, demonstrating the synthetic versatility of pyrazole derivatives (Sun et al., 2014).

Solvent-Free Synthesis

The solvent-free synthesis of azolyl-substituted pyrimidines showcases the structural versatility and efficiency of generating pyrazole-based compounds. This method, involving base-catalyzed trimerization of N-cyanomethylazoles, emphasizes the ease of access to pyrazolyl derivatives with potential biological activities (Hoz et al., 2002).

Microwave Activation

The reaction between 1,3,5-trisubstituted pyrazole-4-carbaldehydes and sterically hindered aminoalcohols under microwave activation demonstrates the influence of the aminoalcohol structure on the product formation. This approach highlights the potential of pyrazole derivatives in synthesizing novel organic molecules (Papernaya et al., 2018).

Multicomponent Reactions

Chemo- and Regioselectivities

Multicomponent reactions involving 5-amino-3-phenylpyrazole, cyclic 1,3-dicarbonyl compounds, and aromatic aldehydes have been tuned to selectively synthesize pyrazoloquinolinones, pyrazoloquinazolinones, and pyrazoloquinolizinones. This adaptability in synthetic strategy underscores the utility of pyrazole derivatives in diverse chemical syntheses (Chebanov et al., 2008).

Eco-Friendly Catalysis

The use of urea as an organo-catalyst for the one-pot synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles at room temperature highlights an eco-friendly approach to synthesizing pyrazole-related structures. This method emphasizes the environmental and practical benefits of using accessible and benign catalysts (Brahmachari & Banerjee, 2014).

Enzyme Inhibitory Activities

Enzyme Inhibitory Studies

Novel pyrazole-based heterocyclic compounds have been synthesized and tested for their inhibitory activities against various enzymes. The selective inhibition of enzymes like urease and butyrylcholinesterase by these compounds suggests their potential as lead structures for developing therapeutic agents (Harit et al., 2012).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit a broad range of biological activities .

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonding .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit a broad range of biological activities .

Action Environment

Similar compounds have been reported to exhibit excellent thermal stabilities .

Safety and Hazards

Direcciones Futuras

Given the broad range of biological activities exhibited by imidazole and pyrazole derivatives, there is significant interest in developing new drugs based on these structures . Future research will likely focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

Propiedades

IUPAC Name |

2-amino-1-(1,3,5-trimethylpyrazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-5-8(7(12)4-9)6(2)11(3)10-5/h7,12H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPGKUVSQGDNCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926194-33-4 |

Source

|

| Record name | 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711060.png)

![(3R)-Spiro[1,2-dihydroindene-3,3'-morpholine]](/img/structure/B2711062.png)

![2-(2-Chlorophenyl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2711064.png)

![2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2711071.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2711082.png)